molecular formula C19H10O13 B11953950 5,5'-Carbonylbis-(trimellitic acid) CAS No. 17851-32-0

5,5'-Carbonylbis-(trimellitic acid)

Cat. No.: B11953950
CAS No.: 17851-32-0
M. Wt: 446.3 g/mol
InChI Key: RMHYDKMPLUHGLF-UHFFFAOYSA-N
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Description

5,5’-Carbonylbis-(trimellitic acid) is a chemical compound with the molecular formula C19H10O13 and a molecular weight of 446.284 g/mol It is a derivative of trimellitic acid, characterized by the presence of a carbonyl group linking two trimellitic acid units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Carbonylbis-(trimellitic acid) typically involves the reaction of trimellitic anhydride with a suitable carbonyl-containing reagent under controlled conditions. The reaction is carried out in the presence of a catalyst, often under reflux conditions, to facilitate the formation of the carbonyl linkage between the two trimellitic acid units .

Industrial Production Methods

Industrial production methods for 5,5’-Carbonylbis-(trimellitic acid) are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5,5’-Carbonylbis-(trimellitic acid) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 5,5’-Carbonylbis-(trimellitic acid) include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens for substitution reactions). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from the reactions of 5,5’-Carbonylbis-(trimellitic acid) depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized aromatic compounds .

Scientific Research Applications

5,5’-Carbonylbis-(trimellitic acid) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5’-Carbonylbis-(trimellitic acid) involves its interaction with various molecular targets and pathways. The carbonyl groups in the compound can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function. The aromatic rings can also engage in π-π interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,5’-Carbonylbis-(trimellitic acid) include:

Uniqueness

What sets 5,5’-Carbonylbis-(trimellitic acid) apart from these similar compounds is the presence of the carbonyl linkage between two trimellitic acid units. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

17851-32-0

Molecular Formula

C19H10O13

Molecular Weight

446.3 g/mol

IUPAC Name

5-(2,4,5-tricarboxybenzoyl)benzene-1,2,4-tricarboxylic acid

InChI

InChI=1S/C19H10O13/c20-13(5-1-9(16(25)26)11(18(29)30)3-7(5)14(21)22)6-2-10(17(27)28)12(19(31)32)4-8(6)15(23)24/h1-4H,(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)

InChI Key

RMHYDKMPLUHGLF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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